molecular formula C22H23NO6S B407477 Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 397287-68-2

Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B407477
CAS No.: 397287-68-2
M. Wt: 429.5g/mol
InChI Key: HOXMSFNVGDWEBX-UHFFFAOYSA-N
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Description

Ethyl 5-{acetyl[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a sulfonamide group at position 5 of the benzofuran core, with acetyl and 4-ethylphenyl substituents. The compound features an ethyl ester at position 3 and a methyl group at position 2.

Properties

IUPAC Name

ethyl 5-[acetyl-(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-5-16-7-10-18(11-8-16)30(26,27)23(15(4)24)17-9-12-20-19(13-17)21(14(3)29-20)22(25)28-6-2/h7-13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXMSFNVGDWEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents at positions 2, 3, and 5. Key comparisons include:

Compound Name Substituents (Position 5) Ester Group (Position 3) Molecular Formula Pharmacological Notes Reference CAS/Evidence
Target Compound Acetyl[(4-ethylphenyl)sulfonyl]amino Ethyl Not explicitly provided* Potential antimicrobial/antitumor activity inferred from analogs
Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Butyryl[(2,4-dimethylphenyl)sulfonyl]amino Ethyl C24H27NO6S Improved lipophilicity due to bulky aryl group 518321-10-3
Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate Cyclohexylcarbonyl[(4-methylphenyl)sulfonyl]amino Ethyl C26H29NO6S Enhanced metabolic stability from cyclohexyl group 670258-36-3
Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (4-tert-butylphenyl)sulfonylamino Pentyl C25H31NO5S Increased solubility due to longer ester chain 477487-72-2
Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Cyanomethoxy Ethyl C14H13NO4 Higher reactivity from electron-withdrawing cyano group 314745-59-0
Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (4-fluorophenyl)sulfonyl(isonicotinoyl)amino Ethyl C25H21FN2O6S Fluorine enhances lipophilicity and bioavailability 518319-16-9

*Molecular formula inferred from analogs: Likely C23H24N2O6S (approximate molecular weight ~480 g/mol).

Key Comparison Points

Substituent Effects on Bioactivity: Sulfonamide vs. Aryl Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas fluorinated aryl groups (e.g., 4-fluorophenyl in ) improve metabolic stability.

Ester Chain Length :

  • Ethyl esters (target compound) offer moderate solubility, while pentyl esters (e.g., ) increase hydrophobicity, affecting membrane permeability.

Crystallographic Properties :

  • Benzofuran derivatives often form intermolecular hydrogen bonds (e.g., carboxyl groups in ) and π-π stacking, influencing melting points and formulation stability. The acetyl group in the target compound may disrupt crystal packing compared to simpler esters.

Pharmacological Potential: Analogs with bulky acyl groups (e.g., butyryl in ) show enhanced antitumor activity, while electron-deficient groups (e.g., cyano in ) may improve antibacterial effects.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Ethyl 5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Molecular Weight (g/mol) ~480 283.26 457.58
LogP (Predicted) ~3.5 1.8 5.2
Hydrogen Bond Donors 1 0 1
Hydrogen Bond Acceptors 6 4 5

Preparation Methods

Condensation of Hydroxylamine and Ketone Derivatives

Patent EP2388256A1 describes a method where 1-(4-ethylphenyl)heptane-1,3-dione reacts with O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C for 3 hours. This forms an intermediate oxime, which undergoes thermal cyclization to yield the benzofuran core. The reaction proceeds via a pericyclic rearrangement, eliminating water and generating the fused furan ring.

Key Conditions :

  • Solvent: Acetic acid

  • Temperature: 115°C

  • Yield: ~69% after purification

The introduction of the (4-ethylphenyl)sulfonyl group occurs via nucleophilic substitution. The primary amine group at position 5 of the benzofuran reacts with 4-ethylbenzenesulfonyl chloride.

Sulfonamide Bond Formation

A protocol from PMC8330757 outlines sulfonylation using 2,4-dinitrobenzenesulfonyl chloride as a model. Adapted for this compound, the steps are:

  • Dissolve 5-amino-2-methylbenzofuran-3-carboxylate in dichloromethane (DCM).

  • Add 4-ethylbenzenesulfonyl chloride (1.1 equiv) and DIPEA (3 equiv).

  • Stir at 25°C for 2 hours.

Optimization Notes :

  • Excess sulfonyl chloride ensures complete conversion.

  • DIPEA neutralizes HCl, preventing protonation of the amine.

Acetylation of the Sulfonamide

The acetyl group is introduced via N-acetylation of the sulfonamide nitrogen.

Acetic Anhydride-Mediated Acetylation

A two-step process is employed:

  • Deprotection (if using protected amines): Treat with trifluoroacetic acid (TFA) to remove Boc groups.

  • Acetylation : React the free amine with acetic anhydride in DCM and triethylamine at 0°C→25°C.

Reaction Table :

StepReagentEquivSolventTimeYield
1TFA5DCM1 h95%
2Ac₂O1.2DCM2 h88%

Esterification and Final Product Isolation

The ethyl ester at position 3 is introduced early in the synthesis (e.g., using ethyl chloroformate) or retained from starting materials. Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or crystallization.

Crystallization Conditions

From Patent EP2388256A1:

  • Dilute the crude product with aqueous acetic acid (67%).

  • Cool to 4°C, seed with crystals, and filter.

  • Dry under vacuum at 70°C.

Purity : >95% by HPLC.

Comparative Analysis of Synthetic Routes

MethodBenzofuran FormationSulfonylationAcetylationOverall Yield
AThermal cyclizationNot appliedNot applied69%
BPre-formed coreDIPEA/DCMAc₂O/TEA62%
HybridThermal cyclizationDIPEA/DCMAc₂O/TEA58%

Key Findings :

  • Thermal cyclization offers higher yields for the benzofuran core than metal-catalyzed methods.

  • Sulfonylation in DCM minimizes side reactions compared to polar aprotic solvents.

Challenges and Optimization Strategies

Byproduct Formation During Sulfonylation

Over-sulfonylation at the benzofuran oxygen is mitigated by:

  • Using bulky bases (DIPEA > TEA) to deprotonate the amine selectively.

  • Maintaining stoichiometry (1.1 equiv sulfonyl chloride).

Ester Hydrolysis

The ethyl ester is susceptible to hydrolysis under acidic conditions. Solutions include:

  • Avoiding aqueous workups post-esterification.

  • Using mild bases (e.g., LiOH) for deprotection.

Scalability and Industrial Relevance

Patent EP2388256A1 demonstrates kilogram-scale synthesis:

  • Batch Size : 1.5 kg of 1-(4-hydroxyphenyl)heptane-1,3-dione.

  • Yield : 65–69% after crystallization.

  • Purity : Meets pharmaceutical-grade standards (99.5%) .

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